molecular formula C20H19Br2NO4S B2801835 5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2249615-37-8

5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate

Cat. No. B2801835
M. Wt: 529.24
InChI Key: JDFYRMRAWVLZGF-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

Synthesis and Molecular Structure

Research into the synthesis and molecular structure of related compounds has led to the development of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. A study highlights the practical synthesis of a key intermediate, showcasing a method amenable to large-scale synthesis without the need for chromatographic purification (Hashimoto et al., 2007).

Antimicrobial Applications

The exploration of sulfonate derivatives, including those related to quinolinyl sulfonates, has yielded compounds with significant antimicrobial activities. For example, novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, with certain compounds showing high activity against both Gram-positive and Gram-negative bacteria as well as tested fungi (Fadda et al., 2016).

Antioxidant Activity

Compounds derived from marine sources, such as bromophenols from the red alga Rhodomela confervoides, have been identified for their potent antioxidant activities. These compounds exhibit stronger activities than traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting the potential inclusion of these antioxidant-rich components in food preservation (Li et al., 2011).

Chemoselective Synthesis and Evaluation

The chemoselective synthesis of quinolin-8-ol sulfonate derivatives has been studied, leading to compounds with potent antibacterial and antifungal activities. This research underscores the ability to selectively target and modify molecular structures for enhanced antimicrobial properties (Krishna, 2018).

Catalytic and Biochemical Applications

Research into the catalytic and biochemical applications of related compounds has led to the discovery of novel structures acting as inhibitors for specific biochemical pathways. For instance, sulfonamino-benzamides have been proposed as novel structures for PI3K inhibitors and anticancer agents, indicating the versatility of these compounds in therapeutic applications (Shao et al., 2014).

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Br2NO4S/c1-11(2)14-9-18(12(3)8-17(14)26-4)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFYRMRAWVLZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate

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